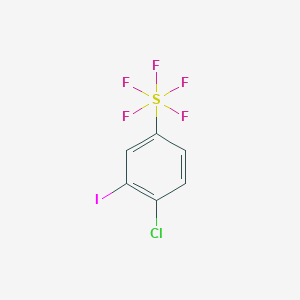
2-Bromo-3-iodoprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-iodoprop-1-ene is an organic compound with the molecular formula C3H4BrI . It has a molecular weight of 246.87 .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, four hydrogen atoms, one bromine atom, and one iodine atom . The InChI code for the compound is 1S/C3H4BrI/c1-3(5)2-4/h1-2H2 .Aplicaciones Científicas De Investigación
Vibration Spectra and Rotational Isomerism
- Study on Vibration Spectra and Rotational Isomerism: Research on 1-chloro-, 1-bromo-, and 1-iodopropanes, as well as butanes, has provided insights into the Raman and infrared spectra across various states (gas, liquid, glassy, crystalline). These studies help understand the normal vibration frequencies and rotational isomerism, which are crucial for understanding the structural and dynamic properties of halogenated compounds like 2-Bromo-3-iodoprop-1-ene (Ogawa et al., 1978).
Chemical Synthesis and Catalysis
- Ruthenium-catalyzed Aromatization of Aromatic Enynes: A study demonstrated the 1,2-shift of halo and aryl substituents in a catalyzed aromatization reaction. This process involves electrocyclization and skeletal rearrangement, which could be relevant for synthesizing or modifying compounds similar to this compound (Shen et al., 2003).
Environmental and Toxicological Studies
- Iodinated Disinfection Byproducts in Drinking Water: Research into the occurrence and toxicity of iodinated disinfection byproducts, including compounds with bromo and iodo groups, has highlighted the potential environmental impact and toxicity of such compounds. This area of study may be relevant for understanding the environmental implications of using and disposing of halogenated compounds like this compound (Richardson et al., 2008).
Synthetic Applications
- Synthesis of Cis and Trans Bupleurynol: Utilizing 1-Bromo-2-iodoethylene as a central building block, researchers have developed a modular synthesis approach for natural products. This demonstrates the utility of halogenated olefins in complex organic syntheses, potentially applicable to derivatives of this compound (Ghasemi et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-3-iodoprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrI/c1-3(4)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBPDJMDCDXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111036-04-5 |
Source


|
| Record name | 2-bromo-3-iodoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide](/img/structure/B2630505.png)
![N-[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2630507.png)

![6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2630509.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2630511.png)


![3-Cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2630518.png)


![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2630522.png)
![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2630524.png)
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)

